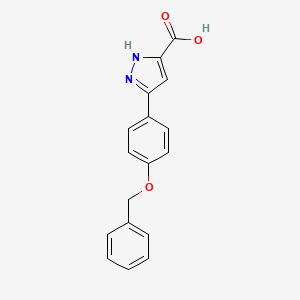

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

説明

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a benzyloxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzoic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal reduction methods.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst or zinc in hydrochloric acid.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: 4-benzyloxybenzoic acid.

Reduction: 4-benzyloxyaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Synthetic Applications

Building Block in Organic Synthesis

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and pharmaceuticals. The compound is synthesized through the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate, forming a hydrazone that is subsequently cyclized to yield the pyrazole ring. This synthetic route can be optimized for large-scale production using advanced techniques such as continuous flow reactors.

Comparison with Similar Compounds

The unique structure of this compound, particularly the carboxylic acid group, enhances its solubility and reactivity compared to similar compounds like 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxamide. This makes it more versatile for various chemical reactions.

Biological Applications

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits potential anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with specific enzymes and receptors, which can inhibit inflammatory pathways. Studies are ongoing to evaluate its efficacy against various cancer cell lines and its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its ability to interact with bacterial enzymes suggests it could serve as a lead compound for developing new antibiotics. Further investigations into its structure-activity relationship may enhance its effectiveness against resistant strains.

Industrial Applications

Development of New Materials

In the industrial sector, this compound is employed in synthesizing new materials such as polymers and coatings. Its unique chemical properties allow for the modification of material characteristics to meet specific requirements in various applications.

Synthesis of Dyes and Pigments

The compound is also utilized in producing dyes and pigments due to its ability to form stable colorants. This application capitalizes on its chemical stability and reactivity, making it suitable for use in textiles and coatings.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

-

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases. -

Case Study 2: Anticancer Research

A recent investigation into the anticancer activity of this compound revealed that it effectively induces apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a targeted therapy in oncology.

作用機序

The mechanism of action of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

類似化合物との比較

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-methyl: Similar structure but with a methyl group instead of a carboxylic acid.

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-ethyl: Similar structure but with an ethyl group instead of a carboxylic acid.

Uniqueness: The presence of the carboxylic acid group in 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased solubility in water and the ability to form salts and esters. This makes it more versatile in various chemical reactions and applications compared to its analogs .

生物活性

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antimalarial, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a benzyloxyphenyl group and a carboxylic acid functional group. This configuration contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar well diffusion method.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 12.5 mg/mL |

| Staphylococcus aureus | 25 mg/mL (with Nd(III) complex) |

| Escherichia coli | 50 mg/mL (with Nd(III) complex) |

| Klebsiella pneumoniae | 50 mg/mL (with Nd(III) complex) |

| Salmonella typhi | 50 mg/mL (with Nd(III) complex) |

The compound showed significant activity against Bacillus subtilis, while its metal complexes enhanced antimicrobial efficacy against other strains, indicating a synergistic effect when combined with lanthanide ions .

Antimalarial Activity

The antimalarial potential of this compound was evaluated in vivo using a mouse model infected with Plasmodium species. The results indicated a dose-dependent increase in packed cell volume (PCV), suggesting improved recovery from malaria.

| Treatment Group | Packed Cell Volume (PCV) |

|---|---|

| Control (Artesunate) | 29.6% |

| 500 mg/kg of Nd(III) complex | 27.8% |

| 250 mg/kg of L | 26.5% |

These findings suggest that the compound and its complexes could serve as promising candidates for further development in malaria treatment .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 and A549.

A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications to the pyrazole ring can significantly enhance anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 3.79 |

| Derivative B | A549 | 26 |

| Derivative C | SF-268 | 12.50 |

These results demonstrate the potential of pyrazole derivatives in targeting cancer cells effectively .

特性

IUPAC Name |

3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYETQEMDKJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394731 | |

| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795260-68-3 | |

| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。